molecular formula C7H9ClN2 B1360018 2-Chloro-3-(1-methylethyl)pyrazine CAS No. 57674-20-1

2-Chloro-3-(1-methylethyl)pyrazine

Cat. No. B1360018
CAS RN: 57674-20-1
M. Wt: 156.61 g/mol
InChI Key: BMSLPKADYHPKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(1-methylethyl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic compounds . It is a derivative of pyrazine with a chlorine atom and an isopropyl group attached to the 2 and 3 positions, respectively .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(1-methylethyl)pyrazine is C7H9ClN2 . The molecular weight is 156.61 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Antimicrobial Activity

Pyrazines, including derivatives like 2-Chloro-3-(1-methylethyl)pyrazine, have been explored for their broad-spectrum antimicrobial activity. A study by Janssens et al. (2019) examined the antimicrobial effects of 2,5-bis(1-methylethyl)-pyrazine, produced by Paenibacillus sp. during co-culture with Burkholderia sp. They found this pyrazine derivative exhibited strong DNA damage response at high exposure levels and cell-wall damage response at lower concentrations. This suggests potential as a bio-based fumigant in food industry and agriculture due to its low mammalian toxicity and antimicrobial properties at lower concentrations (Janssens et al., 2019).

DNA Binding and Physicochemical Properties

Pyrazine derivatives, including those similar to 2-Chloro-3-(1-methylethyl)pyrazine, exhibit interesting DNA binding properties. Mech-Warda et al. (2022) conducted a study combining theoretical research with experimental analysis to understand the structure, physicochemical properties, and DNA interaction of chlorohydrazinopyrazine. They reported high DNA affinity and supported its potential clinical application due to non-toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).

Optoelectronic Material Applications

The pyrazine molecular scaffold, related to 2-Chloro-3-(1-methylethyl)pyrazine, is significant in organic optoelectronic materials. Meti et al. (2017) reported efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. Their comprehensive study of the optical and thermal properties of these compounds indicates their potential as promising materials in optoelectronic applications (Meti et al., 2017).

Antibacterial Activity

Another area of research is the antibacterial activity of pyrazine derivatives. Foks et al. (2005) synthesized new pyrazine derivatives and evaluated their tuberculostatic activity. They found that these compounds showed elevated activity towards anaerobic bacteria and low activity towards aerobic bacteria, suggesting potential applications in antimicrobial therapies (Foks et al., 2005).

properties

IUPAC Name

2-chloro-3-propan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-7(8)10-4-3-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSLPKADYHPKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206376
Record name 2-Chloro-3-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1-methylethyl)pyrazine

CAS RN

57674-20-1
Record name 2-Chloro-3-(1-methylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57674-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-isopropylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057674201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(1-methylethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-3-ISOPROPYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W49H9TS3ZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1-methylethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(1-methylethyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(1-methylethyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(1-methylethyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(1-methylethyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(1-methylethyl)pyrazine

Citations

For This Compound
1
Citations
MJ Lacey, MS Allen, RLN Harris… - American Journal of …, 1991 - Am Soc Enol Viticulture
Three methoxypyrazines were identified and quantified by gas chromatography/mass spectrometry in wine and juice samples of Vitis vinifera L. cv. Sauvignon blanc. Twenty-two wines …
Number of citations: 312 www.ajevonline.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.